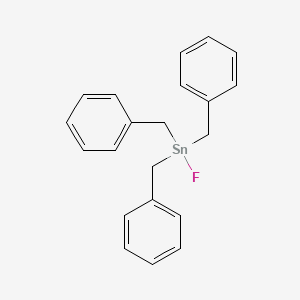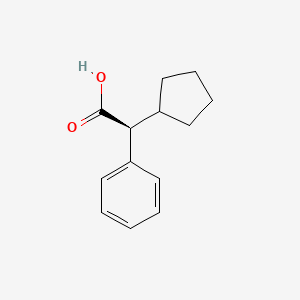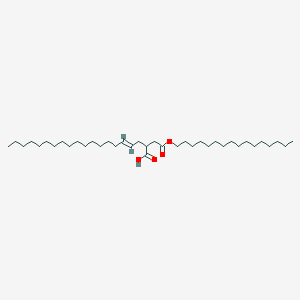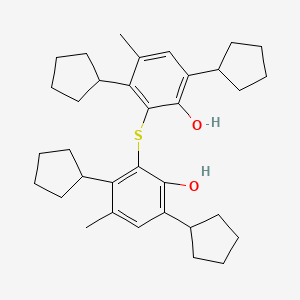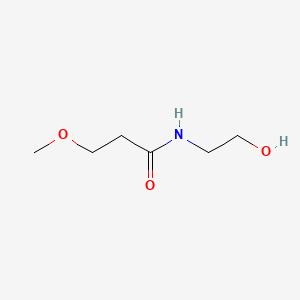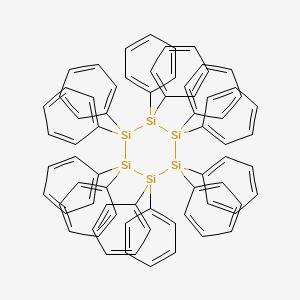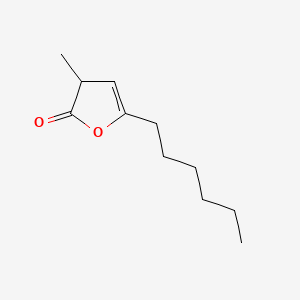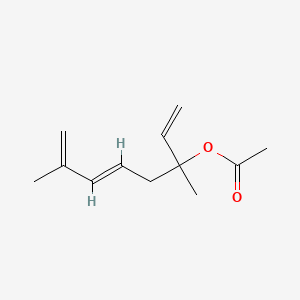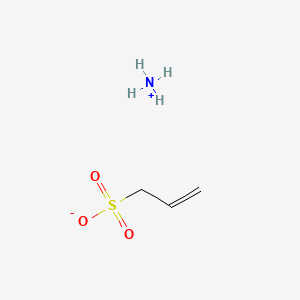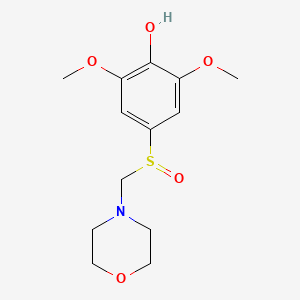
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is a complex organic compound that features a morpholine ring substituted with a sulfinylmethyl group attached to a hydroxy-dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-, a common synthetic route involves the reaction of morpholine with 4-hydroxy-3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, the use of transition metal catalysts can facilitate the oxidation step, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists. The presence of the hydroxy-dimethoxyphenyl moiety can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it valuable in materials science.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy-dimethoxyphenyl moiety can enhance binding through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholine, 4-((4-hydroxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((3,5-dimethoxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)methyl)-
Uniqueness
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfinylmethyl moiety provides a distinct profile that can be exploited in various applications.
Propiedades
Número CAS |
64709-44-0 |
|---|---|
Fórmula molecular |
C13H19NO5S |
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(morpholin-4-ylmethylsulfinyl)phenol |
InChI |
InChI=1S/C13H19NO5S/c1-17-11-7-10(8-12(18-2)13(11)15)20(16)9-14-3-5-19-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Clave InChI |
PZRXUTGWHNBVNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)S(=O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



